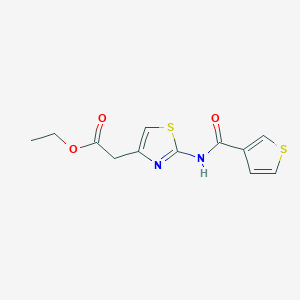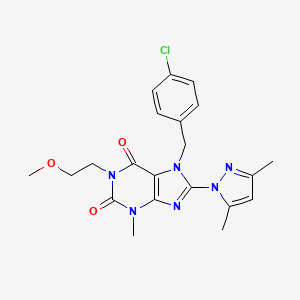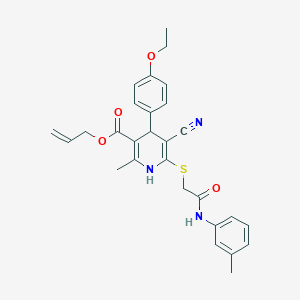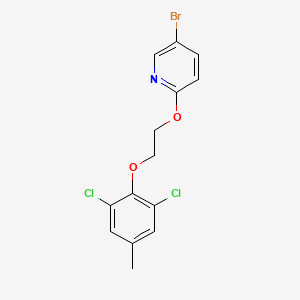
5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine
Descripción general
Descripción
“5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine” is a chemical compound . It is used for experimental and research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine” include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación
Antiviral Activity
5-Bromo derivatives have been studied for their potential antiviral properties. For instance, 5-bromo-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have exhibited marked inhibitory effects against retrovirus replication in cell culture, with some derivatives showing pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at specific concentrations (Hocková et al., 2003).
Synthesis and Characterization
The synthesis and structural characterization of various derivatives of 5-bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine have been an area of interest. Studies include the synthesis of bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine starting from 5-bromo-2-iodin-pyridine (Hou Hao-qing, 2010) and the characterization of 5-Bromo-2-(trifluoromethyl)pyridine using spectroscopic methods and density functional theory (Vural & Kara, 2017).
Application in Material Science
In material science, derivatives of 5-bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine have been used. For instance, Schiff bases compounds with 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol have been synthesized and tested for their inhibition activity on carbon steel corrosion in acidic mediums containing chloride (El-Lateef et al., 2015).
Applications in Liquid Crystal Synthesis
Compounds containing 5-bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine have been used in the synthesis of liquid crystalline materials. For example, novel synthesis techniques for liquid crystalline compounds of 5-substituted 2-(4-alkylphenyl)pyridines have been developed, demonstrating the versatility of 5-bromo derivatives in this field (Chia et al., 2001).
Explorations in Chemistry and Biochemistry
Various studies have explored the chemical and biochemical properties of 5-bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine derivatives. These include investigations into the directive influence of the N-oxide group during the nitration of derivatives of pyridine-N-oxide (Hertog et al., 2010) and the synthesis and biological evaluation of acyclic pyridine C-nucleosides (Hemel et al., 1994).
Propiedades
IUPAC Name |
5-bromo-2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2/c1-9-6-11(16)14(12(17)7-9)20-5-4-19-13-3-2-10(15)8-18-13/h2-3,6-8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWAJQSHCMSCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2'-amino-1-isobutyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2932347.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932350.png)
![N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide](/img/structure/B2932352.png)

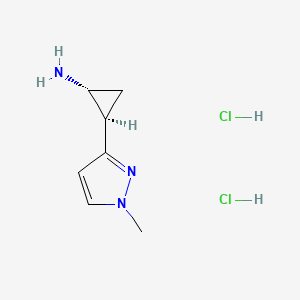
![3-[(Cyclopentyloxy)methyl]phenylboronic acid](/img/structure/B2932360.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2932361.png)
![Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate](/img/structure/B2932362.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2932364.png)
